帕罗松甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

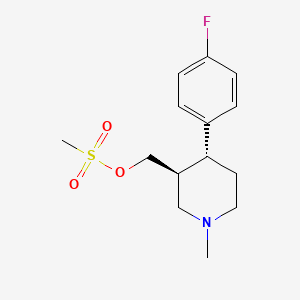

Paroxol Methanesulfonate, also known as (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Methanesulfonate, is a chemical compound with the molecular formula C14H20FNO3S and a molecular weight of 301.38 g/mol . It is primarily used as an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor .

科学研究应用

Paroxol Methanesulfonate has several applications in scientific research:

Neuroscience Research: It is studied for its potential role in modulating neurotransmission, particularly affecting serotonin and glutamate levels in the brain.

Cancer Research: Some studies have explored its antiproliferative effects on cancer cells, suggesting potential in inhibiting the growth of certain cancer cell lines.

Antiparasitic Research: Investigations into its anthelmintic properties have shown effectiveness against certain parasites in animal models.

安全和危害

作用机制

Target of Action

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.

Mode of Action

The methane sulfonate esters of dihydric and polyhydric alcohols, such as Paroxol Methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Pharmacokinetics

Methanesulfonate esters are generally known to have good solubility and stability, which can contribute to their bioavailability

Result of Action

The result of Paroxol Methanesulfonate’s action is the production of Paroxetine , an SSRI. SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain. This can help to improve mood and reduce feelings of anxiety.

Action Environment

The action of Paroxol Methanesulfonate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity

准备方法

Synthetic Routes and Reaction Conditions: Paroxol Methanesulfonate is synthesized from Methanesulfonyl chloride and (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine . The reaction involves the following steps:

- Dissolve (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in dry dichloromethane.

- Add triethylamine to the solution and cool it to 0°C.

- Slowly add Methanesulfonyl chloride while stirring the mixture.

- Allow the reaction to proceed for 0.5 hours in an ice bath and then for an additional 1.5 hours at ambient temperature.

- Filter the reaction mixture and wash it with dry dichloromethane.

- Dilute the organic layer with ether and wash it with water.

- Dry the organic layer with magnesium sulfate and concentrate it to obtain Paroxol Methanesulfonate .

Industrial Production Methods: The industrial production of Paroxol Methanesulfonate follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

化学反应分析

Types of Reactions: Paroxol Methanesulfonate primarily undergoes substitution reactions. The hydroxyl group in Paroxol Methanesulfonate can be methylated to form the methoxy group found in Paroxetine.

Common Reagents and Conditions:

Reaction Conditions: Typically, these reactions are carried out in anhydrous conditions to prevent hydrolysis and ensure high yield.

Major Products: The major product formed from the methylation of Paroxol Methanesulfonate is Paroxetine.

相似化合物的比较

Paroxetine: A selective serotonin reuptake inhibitor with a methoxy group instead of a hydroxyl group.

Methyl Methanesulfonate: An alkylating agent that acts on DNA by methylating guanine and adenine bases.

Uniqueness: Paroxol Methanesulfonate’s unique structure, featuring a hydroxylmethyl group, makes it a crucial intermediate in the synthesis of Paroxetine. Its ability to modulate neurotransmission and its potential antiproliferative and anthelmintic properties distinguish it from other similar compounds.

属性

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEFSUMMZPPOJC-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727792 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608521-21-7 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)